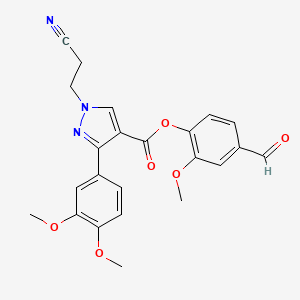![molecular formula C21H26N2S B5158553 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is thought to be responsible for the therapeutic effects of 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to increase locomotor activity and induce stereotypy in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the brain. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to have analgesic effects, suggesting that it may have potential as a pain medication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the dopaminergic and noradrenergic systems. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been extensively studied, and there is a large body of literature available on its pharmacological properties. However, one limitation of using 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and duration of treatment for this application. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline may have potential as a treatment for other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline and its potential side effects.
Synthesemethoden
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline can be synthesized by reacting 4-benzylpiperidine with carbon disulfide and sodium hydroxide to form 4-benzyl-1-piperidinecarbothioamide. This intermediate is then reacted with N,N-dimethylaniline in the presence of a reducing agent, such as lithium aluminum hydride, to produce 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, depression, and drug addiction. It has been shown to have dopaminergic and noradrenergic activity, which may be beneficial in the treatment of Parkinson's disease and depression. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline has been shown to reduce the self-administration of cocaine and heroin in animal models, suggesting that it may have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-(dimethylamino)phenyl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S/c1-22(2)20-10-8-19(9-11-20)21(24)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIFLJPLGHKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)[4-(dimethylamino)phenyl]methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)